molecular formula C6H13NO3 B3376369 N-[2-(2-hydroxyethoxy)ethyl]acetamide CAS No. 118974-46-2

N-[2-(2-hydroxyethoxy)ethyl]acetamide

Cat. No.: B3376369
CAS No.: 118974-46-2
M. Wt: 147.17 g/mol
InChI Key: DJDAFXBIBNKCBR-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)ethyl]acetamide is an organic compound with the molecular formula C6H13NO3. It is a white crystalline solid at room temperature and is primarily used as an intermediate in organic synthesis. The compound contains two ethoxy groups and one acetamide group, making it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(2-hydroxyethoxy)ethyl]acetamide can be synthesized through the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride. The reaction is typically carried out in an anhydrous ethanol solution, with acetic anhydride slowly added to the stirring solution while maintaining the temperature at or below 40°C. The mixture is then stirred under reflux for 15 minutes, followed by evaporation to yield the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of appropriate solvents and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for halogenation reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

N-[2-(2-hydroxyethoxy)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s ethoxy and acetamide groups allow it to participate in hydrogen bonding and other interactions, facilitating its incorporation into larger molecular structures. These interactions can influence the biological activity and properties of the resulting compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)acetamide
  • N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
  • N-(2-aminoethyl)ethanolamine

Uniqueness

N-[2-(2-hydroxyethoxy)ethyl]acetamide is unique due to its dual ethoxy groups and acetamide functionality, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful as an intermediate in the synthesis of compounds with diverse chemical and physical characteristics .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(9)7-2-4-10-5-3-8/h8H,2-5H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDAFXBIBNKCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118974-46-2
Record name Acetamidoethoxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETAMIDOETHOXYETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX2APC4XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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